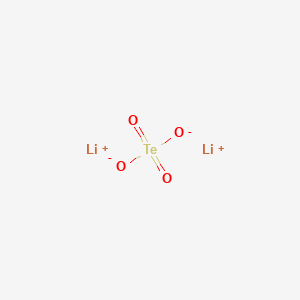
Diopside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diopside is a mineral belonging to the pyroxene group, which is commonly found in igneous and metamorphic rocks. It is composed of calcium, magnesium, and silicate, with a chemical formula of CaMgSi2O6. Diopside has a unique crystal structure that makes it useful in various scientific research applications.
Mécanisme D'action
The mechanism of action of diopside is not well understood, but it is believed to be due to its unique crystal structure. Diopside has a complex arrangement of atoms that allows it to interact with other molecules and ions in its environment. This interaction can lead to changes in the chemical and physical properties of the surrounding materials.
Effets Biochimiques Et Physiologiques
Diopside has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to have a positive effect on bone health, promoting bone growth and density.
Avantages Et Limitations Des Expériences En Laboratoire
Diopside has several advantages and limitations for lab experiments. One advantage is its high melting point and hardness, which make it useful for high-temperature experiments. However, diopside can be difficult to synthesize and is not readily available in large quantities, making it challenging for large-scale experiments.
Orientations Futures
There are several future directions for research on diopside. One area of interest is its potential use as a biomaterial for bone regeneration and repair. Another area of interest is its potential use in the development of new ceramic materials with unique properties. Additionally, further research is needed to better understand the mechanism of action of diopside and its potential applications in various scientific fields.
In conclusion, diopside is a unique mineral with various properties that make it useful in scientific research applications. Its crystal structure and properties have been extensively studied, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on diopside.
Méthodes De Synthèse
Diopside can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. Solid-state reactions involve heating a mixture of raw materials, while hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the growth of crystals. Sol-gel methods involve the use of a precursor solution that is converted into a solid gel through chemical reactions.
Applications De Recherche Scientifique
Diopside has been extensively studied for its properties, making it useful in various scientific research applications. It is commonly used in the field of materials science, where it is used as a ceramic material due to its high melting point and hardness. Diopside is also used in the field of geology, where it is used to study the formation and properties of igneous and metamorphic rocks.
Propriétés
Numéro CAS |
14483-19-3 |
|---|---|
Nom du produit |
Diopside |
Formule moléculaire |
CaH2MgO3Si |
Poids moléculaire |
142.48 g/mol |
InChI |
InChI=1S/Ca.Mg.H2O3Si/c;;1-4(2)3/h;;1-2H |
Clé InChI |
KQMBEUPSQAQIKF-UHFFFAOYSA-N |
SMILES |
O[Si](=O)O.[Mg].[Ca] |
SMILES canonique |
O[Si](=O)O.[Mg].[Ca] |
Autres numéros CAS |
14483-19-3 |
Synonymes |
CaMg(SiO3)2 diopside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















